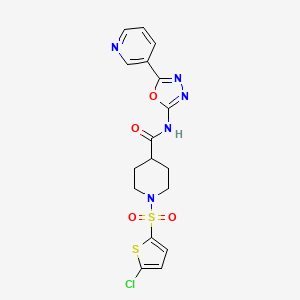

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Description

This compound is a heterocyclic sulfonamide derivative featuring a piperidine-4-carboxamide core linked to a 5-chlorothiophen-2-yl sulfonyl group and a 1,3,4-oxadiazole ring substituted with pyridin-3-yl. The pyridine and chlorothiophene moieties may enhance binding affinity to hydrophobic pockets in biological targets, while the oxadiazole could contribute to metabolic stability.

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O4S2/c18-13-3-4-14(28-13)29(25,26)23-8-5-11(6-9-23)15(24)20-17-22-21-16(27-17)12-2-1-7-19-10-12/h1-4,7,10-11H,5-6,8-9H2,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPIZFSRNXJAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CN=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Sulfonylation of the thiophene ring: The thiophene ring can be sulfonylated using chlorosulfonic acid or a similar sulfonylating agent.

Coupling of the pyridine ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Final coupling: The final step involves coupling the sulfonylated thiophene, the oxadiazole, and the piperidine carboxamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) on the pyridine ring can be reduced to an amine.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Amines, thiols, alcohols.

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Amines.

Substitution products: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the oxadiazole ring, in particular, is of interest due to its known bioactivity.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The provided evidence includes 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (), which shares a carboxamide scaffold but differs in key structural aspects:

| Feature | Target Compound | 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |

|---|---|---|

| Core Structure | Piperidine-4-carboxamide | Pyrrolidine-3-carboxamide |

| Sulfonyl Group | 5-Chlorothiophen-2-yl sulfonyl | Absent |

| Heterocyclic Substituent | 1,3,4-Oxadiazol-2-yl with pyridin-3-yl | 1,3,4-Thiadiazol-2-yl with isopropyl |

| Aromatic Group | Pyridin-3-yl | 4-Fluorophenyl |

Key Differences and Implications

Core Ring System: The piperidine ring (6-membered) in the target compound may confer greater conformational flexibility compared to the pyrrolidine (5-membered) in . This could influence binding kinetics to rigid enzyme pockets .

Heterocyclic Moieties :

- 1,3,4-Oxadiazole (target) vs. 1,3,4-thiadiazole (): The oxadiazole lacks sulfur in the ring, reducing polarizability but increasing metabolic stability. Thiadiazole’s sulfur atom may facilitate π-stacking interactions with aromatic residues.

- Pyridin-3-yl (target) vs. isopropyl (): The pyridine group introduces a hydrogen-bond acceptor site, while the isopropyl group in contributes steric bulk and lipophilicity.

Research Findings and Data Gaps

No direct pharmacological data for the target compound are available in the provided evidence. However, structural analogs like highlight trends:

Q & A

Q. What are the critical steps for synthesizing 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitutions (e.g., sulfonylation of the piperidine ring) and coupling of the oxadiazole moiety. Key reagents like phosphorus oxychloride for cyclization and solvents such as DMF or ethanol are critical . Reaction optimization requires Design of Experiments (DoE) to balance temperature (60–120°C), solvent polarity, and stoichiometric ratios. Chromatography (silica gel or HPLC) is recommended for purification, with yields often improved by controlling reaction time to 12–24 hours .

Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity?

- Methodological Answer : Use 1H/13C NMR to confirm piperidine ring conformation and sulfonyl/oxadiazole connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected at ~480–500 Da). FT-IR identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Start with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) and enzyme inhibition studies (e.g., kinases or proteases linked to the oxadiazole/sulfonamide pharmacophores). Use concentrations ranging from 1 nM to 100 µM, with DMSO as a vehicle control (<0.1% v/v). Parallel assays on structurally related compounds (e.g., piperidine-sulfonamide derivatives) can establish baseline activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer : Systematically modify substituents:

- Replace the 5-chlorothiophene with other halogens (F, Br) to assess electronic effects on sulfonamide reactivity.

- Substitute the pyridin-3-yl group in the oxadiazole ring with heterocycles (e.g., pyrazine, thiazole) to probe steric and π-π stacking interactions.

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like PARP-1 or HDACs. Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from poor pharmacokinetics (e.g., low oral bioavailability due to the sulfonamide’s high logP). Address this via:

- Prodrug modification : Esterify the carboxamide to enhance membrane permeability.

- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and tissue distribution in rodents. Use LC-MS/MS for quantification.

Compare metabolic stability using liver microsomes (human vs. rodent) to identify species-specific differences .

Q. How can computational modeling guide the optimization of synthetic routes under flow-chemistry conditions?

- Methodological Answer : Apply density functional theory (DFT) to predict reaction intermediates (e.g., transition states in sulfonylation). Simulate flow parameters (residence time, pressure) using software like COMSOL. For example, a continuous-flow setup with a packed-bed reactor (Pd/C catalyst) could reduce side reactions during piperidine functionalization. Validate with real-time Raman spectroscopy to monitor conversion rates .

Key Challenges and Solutions

- Low Solubility : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) for in vivo studies .

- Stereochemical Purity : Employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.